molecular formula C14H14ClNO2 B1328263 3-Chloro-2-(2-ethoxyphenoxy)aniline CAS No. 946682-33-3

3-Chloro-2-(2-ethoxyphenoxy)aniline

Cat. No.: B1328263
CAS No.: 946682-33-3
M. Wt: 263.72 g/mol
InChI Key: KTMLBNZKYZAYHO-UHFFFAOYSA-N
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Description

Contextualization within Aniline (B41778) and Phenyl Ether Chemical Space

Anilines, or aminobenzenes, are a cornerstone of chemical synthesis, serving as precursors to a vast array of dyes, polymers, and pharmaceuticals. The amino group is a versatile functional handle for various chemical transformations. organic-chemistry.org Similarly, phenyl ethers, also known as phenoxy derivatives, are prevalent structural motifs in many natural products and synthetic compounds, often imparting desirable lipophilicity and conformational properties.

The combination of these two moieties in a single molecule, as seen in phenoxyanilines, creates a scaffold with a rich chemical space. The relative positioning of the phenoxy group and any substituents on the aniline ring, as well as the substitution pattern on the phenyl ether component, allows for fine-tuning of the molecule's electronic and steric properties.

Structural Significance of the 3-Chloro-2-(2-ethoxyphenoxy)aniline Moiety

The specific structure of this compound (see Table 1 for chemical details) is noteworthy for several reasons. The aniline core is substituted at the 3-position with a chloro group and at the 2-position with a 2-ethoxyphenoxy group. This ortho- and meta-substitution pattern on the aniline ring can induce specific conformational preferences and influence the basicity of the amino group. The chlorine atom, being an electron-withdrawing group, can modulate the electronic properties of the aniline ring. The 2-ethoxyphenoxy group introduces a flexible ether linkage and an additional aromatic ring, which can participate in various non-covalent interactions.

Table 1: Chemical Data for this compound

PropertyValue
CAS Number 946682-33-3
Molecular Formula C₁₄H₁₄ClNO₂
Molecular Weight 263.72 g/mol

This table is generated based on data from chemical supplier databases.

Overview of Research Trajectories for Analogous Chemical Entities

A common synthetic route to phenoxyaniline (B8288346) derivatives is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol (B47542). chemicalbook.com In the context of this compound, a plausible synthetic strategy would involve the coupling of 2,3-dichloroaniline (B127971) with 2-ethoxyphenol (B1204887) or a related reaction. The Ullmann reaction and its modern variations are powerful tools for the formation of diaryl ether linkages. mdpi.comgoogle.com

Research on other substituted phenoxyanilines has shown their utility as building blocks for pharmaceuticals. For instance, various 2-phenoxyaniline (B124666) derivatives have been patented for their potential as therapeutic agents. The specific substitution patterns on these analogs are crucial for their biological activity, suggesting that this compound could serve as a scaffold for the development of new bioactive compounds. The modification of the aniline and phenyl ether rings allows for the exploration of structure-activity relationships, a key aspect of drug discovery.

Properties

IUPAC Name

3-chloro-2-(2-ethoxyphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2/c1-2-17-12-8-3-4-9-13(12)18-14-10(15)6-5-7-11(14)16/h3-9H,2,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMLBNZKYZAYHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=C(C=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Chloro 2 2 Ethoxyphenoxy Aniline and Derivatives

Strategies for Aryl Ether Bond Formation

The construction of the diaryl ether linkage is a pivotal step in the synthesis of 3-chloro-2-(2-ethoxyphenoxy)aniline. Two principal strategies are employed for this transformation: copper-catalyzed etherification reactions and nucleophilic aromatic substitution approaches.

Copper-Catalyzed Etherification Reactions

The Ullmann condensation, a classic copper-catalyzed reaction, is a widely used method for the formation of diaryl ethers. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst at elevated temperatures. wikipedia.org For the synthesis of a precursor to this compound, a plausible Ullmann condensation would involve the reaction of a substituted chloronitrobenzene with 2-ethoxyphenol (B1204887). The nitro group is a strong electron-withdrawing group, which activates the aryl halide towards this coupling. wikipedia.org

A general representation of this reaction is the synthesis of p-nitrophenyl phenyl ether from 4-chloronitrobenzene and phenol, catalyzed by copper. wikipedia.org Modern variations of the Ullmann reaction may employ soluble copper catalysts with ligands, which can lead to milder reaction conditions and improved yields. wikipedia.org The reaction mechanism is believed to involve the formation of a copper(I) phenoxide, which then reacts with the aryl halide. wikipedia.org

Reactant 1Reactant 2CatalystConditionsProduct
Aryl Halide (e.g., 2-chloronitrobenzene)Phenol (e.g., 2-ethoxyphenol)Copper (metal or salt)High temperature, polar solventDiaryl Ether

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) offers an alternative pathway to the diaryl ether linkage. This reaction requires an aryl halide with strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org These electron-withdrawing groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. nih.gov

In the context of synthesizing this compound, a suitable starting material for an SNAr reaction would be 1,2-dichloro-4-nitrobenzene or 1-chloro-2-fluoro-3-nitrobenzene. The nitro group at the 4-position would activate the chlorine atom at the 2-position for nucleophilic attack by the anion of 2-ethoxyphenol. The reaction of 1,2-dichloro-4-nitrobenzene with sodium ethoxide, for instance, results in the substitution of the chlorine para to the nitro group. stackexchange.com This regioselectivity is due to the superior stabilization of the negative charge in the Meisenheimer intermediate when the electron-withdrawing group is in the ortho or para position relative to the site of nucleophilic attack. libretexts.org

Aryl HalideNucleophileKey FeatureIntermediate
Activated (e.g., 1,2-dichloro-4-nitrobenzene)Phenoxide (e.g., sodium 2-ethoxyphenoxide)Electron-withdrawing group ortho/para to leaving groupMeisenheimer complex

Functionalization of the Aniline (B41778) Moiety

The aniline functional group is a key feature of the target molecule. Its synthesis is typically achieved through the reduction of a nitro precursor, although direct amination techniques could also be considered.

Reduction of Nitro Precursors to Amino Groups

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. A variety of methods are available, with the choice of reagent often depending on the presence of other functional groups in the molecule to ensure chemoselectivity.

Catalytic Hydrogenation: This is a common and efficient method for nitro group reduction. nih.gov Catalysts such as palladium on carbon (Pd/C), Raney nickel, and platinum-based catalysts are frequently used. commonorganicchemistry.com For substrates containing halogen substituents, careful selection of the catalyst and reaction conditions is crucial to avoid dehalogenation. For example, Raney nickel is often preferred over Pd/C when aromatic halides are present. commonorganicchemistry.com Recent research has shown that hybrid catalysts, such as Pt/ZrO2/ZSM-5, can exhibit high activity and selectivity for the hydrogenation of chloronitrobenzenes under mild conditions. nih.gov

Chemical Reduction: A wide array of chemical reagents can effect the reduction of nitroarenes.

Metals in Acidic Media: Iron powder in the presence of an acid like acetic acid is a classic and reliable method. mdpi.com

Tin(II) Chloride (SnCl2): This reagent provides a mild method for reducing nitro groups and is often used when other reducible groups are present. commonorganicchemistry.com

Sodium Sulfide (Na2S) or Hydrosulfite (Na2S2O4): These reagents can be useful alternatives when hydrogenation or strongly acidic conditions are not suitable. Sodium sulfide can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com

Sodium Borohydride (NaBH4) in the presence of a catalyst: While NaBH4 alone does not typically reduce aromatic nitro groups, its reactivity can be enhanced by the addition of catalysts like Ni(PPh3)4, allowing for the reduction to proceed at room temperature. jsynthchem.com

Reduction MethodCatalyst/ReagentKey AdvantagesPotential Issues
Catalytic HydrogenationPd/C, Raney Ni, Pt/ZrO2/ZeoliteHigh efficiency, clean reactionPotential for dehalogenation
Metal in AcidFe/AcOHCost-effective, reliableRequires acidic conditions
Tin(II) ChlorideSnCl2Mild conditions, good functional group toleranceStoichiometric tin waste
Sodium SulfideNa2SUseful for selective reductionsCan be odorous
Catalyzed NaBH4NaBH4/Ni(PPh3)4Mild, room temperature reactionRequires catalyst preparation

Direct Amination Techniques

While less common for this specific target, direct amination techniques could theoretically be employed. These methods, such as the Buchwald-Hartwig amination, typically involve the palladium-catalyzed coupling of an aryl halide with an amine. In this case, one would need a suitably substituted diaryl ether with a halide at the position where the amino group is desired, which would then be coupled with an ammonia equivalent.

Introduction and Manipulation of Halogen Substituents

The chloro substituent on the aniline ring can be introduced at various stages of the synthesis, either by starting with a chlorinated precursor or by halogenating an intermediate.

The regioselective chlorination of anilines can be challenging due to the high reactivity of the aromatic ring. However, methods have been developed to control the position of halogenation. One such method involves the use of copper(II) chloride (CuCl2) in an ionic liquid as the solvent. beilstein-journals.orgnih.gov This system has been shown to achieve high yields and high regioselectivity for the para-chlorination of unprotected anilines under mild conditions, avoiding the need for protecting groups. nih.gov For ortho-chlorination, a method involving the treatment of N,N-dialkylaniline N-oxides with thionyl chloride has been reported. nih.gov

Alternatively, the synthesis can commence with a starting material that already contains the desired chlorine atom in the correct position. For example, starting with a dichlorinated nitrobenzene (B124822) in the SNAr approach would incorporate the chlorine atom from the beginning of the synthetic sequence. The reactivity of the different halogen atoms on the ring would then dictate the regioselectivity of the subsequent ether formation.

Halogenation StrategyReagent/MethodPosition of Halogenation
Late-stage chlorinationCuCl2 in ionic liquidPrimarily para
Late-stage ortho-chlorinationThionyl chloride on N-oxideOrtho
Use of chlorinated starting materiale.g., 1,2-dichloro-4-nitrobenzenePre-determined by starting material

Regioselective Synthesis Approaches for Substituted Anilines

The regioselective synthesis of substituted anilines is paramount to ensure the desired biological efficacy and to avoid the formation of difficult-to-separate isomers. Several established methods can be adapted to control the placement of the chloro, ethoxy, and phenoxy groups on the aniline core.

A plausible synthetic route to this compound could commence with a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of arene functionalization. For instance, a suitably activated dihalobenzene could be a key starting material. The higher reactivity of a fluorine or chlorine atom ortho to a nitro group can be exploited for selective displacement by a phenoxide. Subsequent introduction of the second substituent can be achieved through another SNAr reaction or a metal-catalyzed cross-coupling reaction.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination , have revolutionized the synthesis of arylamines, offering mild conditions and broad substrate scope. wikipedia.orgorganic-chemistry.org This reaction allows for the formation of a C-N bond between an aryl halide and an amine. wikipedia.org In the context of this compound synthesis, a key step could involve the coupling of a pre-functionalized chloro-ethoxyphenoxy aryl halide with an ammonia surrogate or a protected amine. The choice of phosphine ligand is crucial for achieving high yields and selectivity in these transformations. acs.org

Another powerful tool for constructing the diaryl ether linkage is the Ullmann condensation . wikipedia.orgorganic-chemistry.org This copper-catalyzed reaction couples an aryl halide with an alcohol or phenol. wikipedia.orgwikipedia.org While traditionally requiring harsh conditions, modern modifications with soluble copper catalysts and various ligands have made this reaction more versatile and applicable to complex molecules. wikipedia.orgwikipedia.org A potential strategy for the target molecule could involve the Ullmann coupling of a substituted chlorophenol with a substituted aminobenzene derivative. A similar approach has been described for the synthesis of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene, where 4-chlorophenol is reacted with 3,4-dichloronitrobenzene in the presence of a copper catalyst. nih.gov Subsequent reduction of the nitro group would yield the corresponding aniline. nih.gov

The regioselective introduction of the chlorine atom can be achieved through electrophilic aromatic substitution on a pre-existing phenoxyaniline (B8288346) scaffold. Direct chlorination of unprotected anilines can be challenging due to the high reactivity of the amino group, often leading to a mixture of ortho and para products. However, methods using copper(II) chloride in ionic liquids have shown promise for achieving high regioselectivity for para-chlorination under mild conditions. nih.govresearchgate.net For the synthesis of the target molecule, where ortho-chlorination is required, a directing group strategy might be necessary to achieve the desired regioselectivity.

A patent for the preparation of the related compound, 2-phenoxyaniline (B124666), describes a process involving the condensation of o-nitrochlorobenzene with phenol, followed by the reduction of the nitro group. google.com This approach could be adapted by using 2-ethoxyphenol as the nucleophile to generate the 2-(2-ethoxyphenoxy)nitrobenzene intermediate, which upon reduction would yield 2-(2-ethoxyphenoxy)aniline. Subsequent regioselective chlorination at the 3-position would then furnish the final product.

Reaction TypeKey ReagentsPotential Application in Synthesis
Buchwald-Hartwig AminationPalladium catalyst, phosphine ligand, baseFormation of the C-N bond by coupling an aryl halide with an amine. wikipedia.org
Ullmann CondensationCopper catalyst, baseFormation of the diaryl ether linkage by coupling an aryl halide with a phenol. wikipedia.orgorganic-chemistry.org
Nucleophilic Aromatic Substitution (SNAr)Activated aryl halide, nucleophileStepwise introduction of substituents on the aromatic ring.
Electrophilic ChlorinationChlorinating agent (e.g., CuCl2)Introduction of the chlorine atom onto the aromatic ring. nih.gov

Cascade and Domino Reactions in Analogous System Construction

Cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer significant advantages in terms of efficiency and atom economy. While a specific cascade reaction for the direct synthesis of this compound is not prominently described in the literature, analogous systems demonstrate the potential of this approach for constructing highly substituted anilines.

For instance, domino rearrangements have been employed for the efficient synthesis of multi-substituted anilines from readily accessible starting materials. These reactions can be promoted by cationic copper catalysts under mild conditions and involve sequential rearrangements to install substituents in a controlled manner.

Another relevant area is the development of cascade reactions for the synthesis of functionalized diaryl ethers. These reactions can involve a sequence of events such as nucleophilic attack, rearrangement, and aromatization to rapidly build molecular complexity. While not directly yielding an aniline, the resulting diaryl ether could be a key intermediate that is subsequently converted to the target aniline derivative through nitration and reduction.

The principles of cascade reactions can be conceptually applied to the synthesis of this compound. A hypothetical cascade could involve the initial formation of the diaryl ether linkage, followed by an intramolecular cyclization and rearrangement sequence that introduces the amino and chloro functionalities in a regioselective manner. The development of such a process would represent a significant advancement in the synthesis of this class of compounds.

Scalability and Efficiency in Synthetic Protocols

The transition of a synthetic route from laboratory scale to industrial production necessitates careful consideration of scalability, safety, cost-effectiveness, and environmental impact. For the synthesis of a fine chemical intermediate like this compound, both the Buchwald-Hartwig amination and the Ullmann condensation present distinct advantages and challenges in a large-scale setting.

The Buchwald-Hartwig amination has been successfully implemented on a kiloscale for the production of pharmaceutical intermediates. acs.org Key factors for successful scale-up include the selection of a highly active and stable catalyst to minimize palladium loading, optimization of reaction conditions to reduce reaction times and solvent volumes, and the development of efficient product isolation and purification procedures to remove residual palladium. acs.orgdtu.dk Continuous flow processes for Buchwald-Hartwig aminations are also being developed to improve heat and mass transfer, enhance safety, and allow for automated production. rsc.orgscispace.com

The efficiency of a synthetic protocol can be evaluated using metrics such as atom economy, E-factor (environmental factor), and process mass intensity (PMI). A greener and more efficient synthesis of this compound would aim to minimize the number of synthetic steps, reduce the use of hazardous reagents and solvents, and maximize the incorporation of starting material atoms into the final product. The choice between different synthetic routes will ultimately depend on a careful evaluation of these factors, alongside economic considerations.

Synthetic ProtocolAdvantages for ScalabilityChallenges for Scalability
Buchwald-Hartwig AminationHigh catalyst turnover numbers, mild reaction conditions, well-defined mechanistic understanding. acs.orgacs.orgCost of palladium and specialized ligands, potential for palladium contamination in the final product. dtu.dk
Ullmann CondensationLower cost of copper catalyst, long history of industrial use. wikipedia.orgOften requires high temperatures, potential for stoichiometric use of copper, catalyst removal can be challenging. wikipedia.orgresearchgate.net

Medicinal Chemistry and Rational Design of 3 Chloro 2 2 Ethoxyphenoxy Aniline Scaffolds

Structure-Activity Relationship (SAR) Investigations of Related Aniline (B41778) Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For aniline derivatives, including those with a phenoxy linkage, these investigations have revealed critical insights for designing more potent and selective compounds.

Systematic modifications of the phenoxyaniline (B8288346) core have demonstrated that the nature and position of substituents on both the aniline and phenoxy rings play a crucial role in determining the compound's interaction with biological targets. For instance, in the development of 3-cyano-4-(phenoxyanilino)quinolines as inhibitors of MAP kinase kinase (MEK), the presence of alkoxy groups at specific positions was found to be optimal for achieving low nanomolar inhibitory concentrations (IC50) and potent activity in tumor cells. nih.gov

Furthermore, research into 2-phenoxyaniline (B124666) derivatives as inhibitors of the Na+/Ca2+ exchange system has indicated that substitutions on the phenoxy ring are critical. Specifically, halogen atoms, particularly fluorine, at the R2 and R3 positions of the phenoxy group were found to be preferable for inhibitory action. google.com This highlights the sensitivity of the biological activity to the electronic and steric properties of the substituents.

The table below summarizes key SAR findings for related aniline and phenoxyaniline derivatives.

Scaffold/DerivativeTarget/ActivityKey SAR Findings
3-Cyano-4-(phenoxyanilino)quinolinesMEK (MAPKK) InhibitionAlkoxy groups at the 6- and 7-positions of the quinoline (B57606) ring enhance activity. nih.gov
Phenolic and Aniline CompoundsAntioxidant ActivityThe number and position of -OH or -NH2 groups are critical. Phenols are generally better DPPH radical scavengers, while anilines excel in H2O2 scavenging. researchgate.net
2-Phenoxyaniline DerivativesNa+/Ca2+ Exchange System InhibitionHalogen (especially fluorine) substituents on the phenoxy ring are preferred for activity. google.com
4-Phenoxyquinoline DerivativesPDGFr Tyrosine Kinase InhibitionSubstitution at the 4-position of the phenoxy group with benzoyl or benzamide (B126) leads to potent and selective inhibition. nih.gov

Design Principles for Novel Ligands Incorporating Phenoxyaniline Architectures

The rational design of novel ligands based on the phenoxyaniline architecture leverages the structural insights gained from SAR studies. A key principle is the creation of hybrid molecules that integrate essential structural elements from different pharmacophores to achieve a desired biological effect. researchgate.net This can involve tethering the phenoxyaniline scaffold to other known bioactive moieties to create dual-action or multi-target ligands.

Another important design strategy is the use of bifunctional ligands. For example, the development of chiral phenanthroline ligands has shown that incorporating a Lewis basic site can play a pivotal role in the reactivity and enantioselectivity of catalytic processes. rsc.org This principle can be applied to phenoxyaniline scaffolds to enhance their interaction with specific biological targets.

The concept of "scaffold hopping," where the core structure is systematically altered while maintaining key pharmacophoric features, is also a valuable design principle. This allows for the exploration of new chemical space and the potential discovery of compounds with improved properties. The versatility of the phenoxyaniline framework, with its readily modifiable aniline and phenoxy rings, makes it an excellent candidate for such approaches.

Furthermore, the design of ligands with increased denticity (the number of donor atoms) can lead to stronger metal-ligand interactions and improved emitter efficiency in organometallic applications, a concept that can be translated to the design of more effective enzyme inhibitors or receptor antagonists. nih.gov

Molecular Interactions with Biological Targets

Understanding the molecular interactions between a ligand and its biological target is crucial for rational drug design. For phenoxyaniline derivatives, these interactions have been studied in the context of various enzymes and receptors.

Studies on Enzyme Inhibition (e.g., Nitric Oxide Synthase Isoforms: nNOS, iNOS, eNOS)

Nitric oxide synthases (NOS) are a family of enzymes responsible for the production of nitric oxide (NO), a key signaling molecule. nih.gov The inducible isoform, iNOS, is particularly relevant in inflammatory responses, and its inhibition is a therapeutic target. nih.gov While direct studies on 3-Chloro-2-(2-ethoxyphenoxy)aniline and its specific interaction with NOS isoforms are not extensively detailed in the provided search results, the general principles of NOS inhibition by small molecules are well-established.

Inhibitors of iNOS often target the L-arginine binding site. nih.gov The design of selective inhibitors is a significant challenge due to the high homology among the NOS isoforms. Research on other small molecule iNOS inhibitors has shown that they can effectively reduce NO production and modulate inflammatory responses in cells. nih.govnih.gov The phenoxyaniline scaffold, with its potential for diverse substitutions, could be rationally designed to fit into the active site of iNOS and achieve selective inhibition.

In Vitro Mechanistic Investigations of Ligand-Target Binding

A variety of in vitro techniques are employed to investigate the binding of ligands to their targets. These methods provide valuable data on binding affinity, kinetics, and thermodynamics.

Label-free ligand binding assays , such as Isothermal Titration Calorimetry (ITC), directly measure the heat changes upon binding, providing a complete thermodynamic profile of the interaction. nih.gov Other label-free methods like Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) monitor the change in mass on a sensor surface as the ligand binds to the immobilized receptor, yielding kinetic data (association and dissociation rates). nih.gov

Fluorescence-based assays are also widely used. Techniques like fluorescence polarization and fluorescence resonance energy transfer (FRET) can be employed to study binding events. nih.gov Differential Scanning Fluorimetry (DSF) measures the change in the thermal unfolding of a protein in the presence of a ligand, which can be used to determine binding affinity. nih.gov

Radioligand binding assays offer high sensitivity and are a traditional method for determining binding affinity (Kd) and the concentration of binding sites. nih.gov Newer real-time cell-binding approaches provide high-resolution kinetic data. nih.gov

These in vitro methods are essential for characterizing the interaction of this compound derivatives with their biological targets, guiding the optimization of their structure for improved potency and selectivity.

Precursor and Intermediate Role in Bioactive Compound Synthesis

This compound serves as a valuable building block in the synthesis of more complex bioactive molecules. Its chemical structure, featuring a reactive aniline group and a modifiable phenoxy ring, allows for its incorporation into a variety of larger scaffolds.

For example, the aniline moiety can readily undergo reactions such as acylation, alkylation, and diazotization, providing a handle for attaching other molecular fragments. The phenoxy ether linkage is generally stable, providing a robust connection between the two aromatic rings.

The synthesis of 2-phenoxyaniline derivatives often involves the reaction of a suitably substituted phenol (B47542) with a nitrobenzene (B124822) derivative, followed by reduction of the nitro group to an aniline. google.com this compound itself is commercially available, indicating its utility as a starting material for further chemical transformations. bldpharm.comscbio.cn

Modulation of Biological Pathways by Aniline-Ether Conjugates

For instance, as previously mentioned, certain phenoxyaniline derivatives can inhibit the Na+/Ca2+ exchange system, thereby affecting calcium homeostasis within cells. google.com This can have significant downstream effects on cellular signaling and function.

In the context of cancer, phenoxyaniline-based compounds have been designed to inhibit key signaling kinases like MEK. nih.gov By blocking the activity of such enzymes, these compounds can disrupt signaling cascades that are critical for cancer cell proliferation and survival.

The ability of these conjugates to interact with multiple targets or to be incorporated into multi-target ligands further expands their potential to modulate complex biological pathways. The design of such molecules is a growing area of research aimed at developing more effective and selective therapeutic agents. researchgate.nettandfonline.com

Unveiling the Research Potential of this compound in Advanced Life Science Applications

The chemical compound this compound, a member of the chloro-phenoxy-aniline family, is emerging as a molecule of interest in the realms of chemical biology and advanced research methodologies. While direct, extensive research on this specific molecule is in its nascent stages, the broader class of phenoxy aniline derivatives has demonstrated significant utility in the development of sophisticated research tools. This article explores the potential applications of this compound, drawing upon findings from structurally related compounds to highlight its promise in chemical biology, proteomics, and receptor binding assays.

Applications in Chemical Biology and Advanced Research Tools

The unique structural features of 3-Chloro-2-(2-ethoxyphenoxy)aniline, which include a chlorinated phenyl ring, an ether linkage, and an aniline (B41778) moiety, provide a versatile scaffold for the design of specialized molecules for biological investigation.

Chemical probes are essential small molecules used to study and manipulate biological systems. The phenoxy aniline scaffold, to which this compound belongs, has been successfully utilized to develop such probes. These probes can be designed to interact with specific proteins or pathways, allowing researchers to investigate their functions in a cellular context.

For instance, derivatives of phenoxy aniline have been synthesized as affinity-based probes to study enzyme interactions. By incorporating a reactive group or a reporter tag, these molecules can covalently label or be used to visualize their protein targets. Halogenated phenoxyanilines, as analogues of polybrominated diphenyl ethers (PBDEs), have been synthesized to probe the structure-activity relationships of cytochrome P450 (CYP) 2B enzymes. This approach helps in understanding how these enzymes metabolize various compounds.

The development of such probes often involves structure-guided design to create molecules with high affinity and selectivity for their intended target. For example, affinity probes for tyrosine kinases have been developed using chemical genetics, a strategy that could be applied to this compound to explore its potential targets within the kinome.

Proteomics, the large-scale study of proteins, heavily relies on chemical tools to identify and quantify proteins and their post-translational modifications. Aniline and its derivatives have been shown to be valuable in proteomics research. For example, studies have utilized aniline exposure to induce nitrosative stress, leading to the nitration of specific proteins, which can then be identified using proteomic techniques. This allows for the mapping of proteins susceptible to oxidative damage.

More advanced applications involve the use of aniline-based compounds in chemoproteomic platforms for covalent ligand screening. These screens aim to identify novel ligands for challenging protein targets, including those that are considered "undruggable." A notable example is the use of a covalent ligand with a phenoxybenzene moiety to target a cysteine residue within the intrinsically disordered MYC oncoprotein, a key driver in many human cancers. This demonstrates the potential of the core structure of this compound to be functionalized into probes for identifying and engaging novel therapeutic targets.

Table 1: Examples of Phenoxy Aniline Derivatives in Proteomics and as Chemical Probes

Compound Class Application Research Finding
Halogenated Phenoxyanilines Probing CYP2B enzyme activity Used as analogues of PBDEs to understand structure-activity relationships and binding interactions.
Aniline Inducing and identifying protein nitration Aniline exposure in rats led to the identification of 37 nitrated proteins in the spleen via proteomic analysis.

Receptor binding assays are a cornerstone of drug discovery and pharmacology, used to determine the affinity of a ligand for its receptor. The chloro-phenoxy-aniline scaffold has been featured in compounds designed to interact with specific receptors.

Patents have described substituted imidazole (B134444) compounds derived from chloro-phenoxy-aniline as antagonists of the Receptor for Advanced Glycation Endproducts (RAGE). RAGE is implicated in a variety of diseases, including diabetes complications and Alzheimer's disease. The ability of these compounds to antagonize the binding of ligands to RAGE highlights the potential of the chloro-phenoxy-aniline core in developing receptor-modulating agents.

Furthermore, derivatives of 4-(4-Chloro-3-(trifluoromethyl)phenoxy)aniline are used as scaffolds in medicinal chemistry to develop pharmacological agents and as probes for studying enzyme and receptor binding mechanisms. These applications underscore the value of the core structure of this compound in ligand profiling and drug discovery efforts. The binding affinity of such compounds is typically determined through competitive binding assays using a radiolabeled ligand.

**Table 2: Receptor Binding Data

Computational Chemistry and Molecular Modeling Studies

Electronic Structure and Reactivity Predictions via Quantum Chemistry

Quantum chemistry calculations are fundamental to understanding the electronic nature of a molecule. Methods such as Density Functional Theory (DFT) can be employed to elucidate the electronic structure and predict the reactivity of 3-Chloro-2-(2-ethoxyphenoxy)aniline.

Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps can identify electrophilic and nucleophilic sites, which are key to predicting how the molecule will interact with other chemical species. For this compound, the electronegative chlorine and oxygen atoms, as well as the nitrogen atom of the aniline (B41778) group, are expected to be regions of negative potential, while the hydrogen atoms of the amino group and the aromatic rings would exhibit positive potential.

Table 1: Predicted Quantum Chemical Properties of this compound

ParameterPredicted ValueSignificance
HOMO Energy-5.8 eVIndicates electron-donating capacity
LUMO Energy-1.2 eVIndicates electron-accepting capacity
HOMO-LUMO Gap4.6 eVSuggests moderate chemical stability
Dipole Moment2.5 DIndicates a polar nature

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values that might be obtained from DFT calculations.

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

To explore the potential biological activity of this compound, molecular docking and dynamics simulations are invaluable. These techniques predict how a ligand (in this case, our compound) might bind to a protein's active site and the stability of this interaction over time.

Molecular docking algorithms would screen a library of protein structures to identify potential biological targets. The docking score, an estimation of the binding affinity, would be calculated based on the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The aniline and ethoxy groups of the compound are likely to participate in hydrogen bonding, while the aromatic rings could engage in pi-stacking interactions.

Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex. An MD simulation would track the movements of all atoms in the system over a period of time, providing insights into the conformational changes and the persistence of key interactions. The root-mean-square deviation (RMSD) of the ligand and protein backbone would be monitored to evaluate the stability of the binding pose.

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target

ParameterValueInterpretation
Binding Affinity (Docking Score)-8.5 kcal/molSuggests a strong binding interaction
Key Interacting ResiduesASP 123, LYS 45, PHE 89Highlights specific amino acids involved in binding
Number of Hydrogen Bonds3Indicates significant polar interactions

Note: This data is hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. If a set of analogues of this compound with known biological activities were available, a QSAR model could be developed.

This process involves calculating a variety of molecular descriptors for each compound, which can be categorized as electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). Statistical methods such as multiple linear regression or machine learning algorithms would then be used to build a predictive model. Such a model could be used to estimate the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of the molecule.

By systematically rotating the rotatable bonds—specifically the C-O and C-N bonds—and calculating the potential energy at each step, a potential energy surface (PES) can be mapped. This map reveals the global and local energy minima, corresponding to the most stable and metastable conformations, respectively. The results of this analysis are crucial for understanding which shapes the molecule is likely to adopt in different environments and for selecting the appropriate conformation for docking studies.

In Silico Screening and Virtual Ligand Design

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This compound could serve as a starting point or a "scaffold" for such a screening campaign.

Based on its structure, derivatives could be designed by adding or modifying functional groups. For instance, the chlorine atom could be replaced with other halogens or small alkyl groups, and the ethoxy group could be extended or replaced with other alkoxy groups. These virtual compounds would then be docked into the active site of a target protein to predict their binding affinity. This approach allows for the rapid and cost-effective exploration of a vast chemical space to identify promising lead candidates for further experimental validation.

Advanced Spectroscopic and Analytical Characterization of Substituted Phenoxyanilines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR would provide crucial information about the carbon-hydrogen framework of 3-Chloro-2-(2-ethoxyphenoxy)aniline.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display a series of signals corresponding to the aromatic protons on both the aniline (B41778) and phenoxy rings, as well as the aliphatic protons of the ethoxy group. The chemical shifts (δ) and coupling patterns (J) of the aromatic protons would be indicative of their relative positions and the electronic effects of the substituents. For instance, the protons on the chloro-substituted aniline ring are expected to appear in the range of δ 6.5-7.5 ppm. chemicalbook.comrsc.org The protons of the ethoxy group would likely present as a triplet for the methyl group (CH₃) and a quartet for the methylene (B1212753) group (CH₂), characteristic of an ethyl group coupled to an oxygen atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. hmdb.carsc.org Each unique carbon atom in the molecule would give rise to a distinct signal. The chemical shifts of the aromatic carbons would be influenced by the attached chloro, amino, and ether functionalities. Carbons directly bonded to the electronegative oxygen and chlorine atoms are expected to be shifted downfield. The two carbons of the ethoxy group would appear in the upfield region of the spectrum. researchgate.net

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic-H (Aniline Ring)6.7 - 7.3Multiplet
Aromatic-H (Phenoxy Ring)6.9 - 7.4Multiplet
-OCH₂CH₃4.0 - 4.2Quartet
-NH₂3.5 - 4.5Broad Singlet
-OCH₂CH₃1.3 - 1.5Triplet

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C-Cl130 - 135
Aromatic C-N140 - 145
Aromatic C-O (Aniline Ring)145 - 150
Aromatic C-O (Phenoxy Ring)150 - 155
Aromatic C-H115 - 130
-OCH₂CH₃63 - 68
-OCH₂CH₃14 - 16

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns. For this compound, a high-resolution mass spectrum would confirm its molecular formula of C₁₄H₁₄ClNO₂ by providing a highly accurate mass measurement of the molecular ion peak.

The mass spectrum would also exhibit a characteristic isotopic pattern for the molecular ion due to the presence of a chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The fragmentation pattern would likely involve the cleavage of the ether linkage, leading to fragment ions corresponding to the chloro-substituted aniline and ethoxyphenoxy moieties. Other potential fragmentations could include the loss of the ethyl group from the ethoxy substituent. uni.lu

Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Description
[M]⁺263/265Molecular ion peak showing the isotopic pattern of chlorine
[M-C₂H₅]⁺234/236Loss of the ethyl group
[C₆H₅ClNO]⁺158/160Fragment corresponding to the chloro-hydroxyaniline moiety
[C₈H₉O₂]⁺137Fragment corresponding to the ethoxyphenol moiety

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretches of the primary amine, the C-O stretches of the ether linkage, the C-Cl stretch, and the C=C stretches of the aromatic rings. The N-H stretching vibrations of the primary amine would typically appear as two bands in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the ethoxy group would appear just below 3000 cm⁻¹. The C-O stretching of the aryl ether would likely be in the 1200-1270 cm⁻¹ region. chemicalbook.comchemicalbook.com

Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹)
N-H Stretch (Amine)3350 - 3450
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2980
C=C Stretch (Aromatic)1450 - 1600
C-O Stretch (Aryl Ether)1200 - 1270
C-Cl Stretch700 - 800

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) is expected to exhibit absorption maxima characteristic of substituted benzene (B151609) rings. The presence of the aniline and phenoxy chromophores, along with the chloro and ethoxy auxochromes, will influence the position and intensity of these absorptions. Typically, substituted anilines show strong absorptions in the UV region. nih.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for the separation and purity assessment of organic compounds. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be valuable analytical tools.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be a suitable method for determining the purity of this compound. calpaclab.com A UV detector would be appropriate for monitoring the elution of the compound. The retention time would be characteristic of the compound under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative analysis and the detection of any impurities.

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is another powerful technique for analyzing volatile and thermally stable compounds. nih.gov For this compound, a capillary column with a non-polar or moderately polar stationary phase would likely provide good separation. The retention time in GC is a key identifier, and the mass spectrometer provides definitive identification of the eluted components. This technique is highly effective for separating isomers and identifying trace impurities.

Broader Research Applications As Chemical Intermediates

Synthetic Precursors for Dyes and Pigments

Intermediates in Agrochemical Synthesis

Chlorinated anilines are common intermediates in the synthesis of various agrochemicals, including herbicides and fungicides. google.comnih.gov The chlorine atom and the aniline (B41778) moiety are often crucial for the biological activity of the final product. For instance, the related compound 3-chloro-2-methylaniline (B42847) is a known intermediate in the production of quinolinecarboxylic acid herbicides. google.com The structural components of 3-Chloro-2-(2-ethoxyphenoxy)aniline—the chlorinated aromatic ring and the ether linkage—are found in various pesticides. While direct evidence of its use is not present in the available search results, its chemical nature makes it a plausible candidate for investigation in the development of new agrochemical compounds.

Building Blocks for Complex Organic Molecules

Interactive Data Table: Chemical Identity of this compound

PropertyValue
Chemical Name This compound
CAS Number 946682-33-3
Molecular Formula C14H14ClNO2
Molecular Weight 263.72 g/mol
Synonyms Benzenamine, 3-chloro-2-(2-ethoxyphenoxy)-

Future Directions and Emerging Research Avenues

Integration of Machine Learning and Artificial Intelligence in Design and Synthesis

The convergence of machine learning (ML) and artificial intelligence (AI) with chemistry is poised to revolutionize the design and synthesis of novel derivatives of 3-Chloro-2-(2-ethoxyphenoxy)aniline. These computational tools offer the potential to accelerate the discovery of new molecules with desired properties, optimize reaction conditions, and predict biological activities.

Synthesis Planning: Predictive retrosynthesis tools, which are a key application of AI in chemistry, can propose novel and efficient synthetic routes to target derivatives. researchgate.net These tools analyze the chemical structure and suggest a sequence of reactions to produce it from available starting materials. For a molecule like this compound and its derivatives, AI could identify more efficient or "greener" synthetic pathways that may not be obvious through traditional analysis. researchgate.net

Table 1: Potential Machine Learning Models for Drug Discovery with this compound Derivatives

Model TypeApplicationPotential Benefit
Random ForestBioactivity Prediction nih.govnih.govHigh accuracy in classifying active vs. inactive compounds.
Support Vector Machines (SVM)Bioactivity Prediction plos.orgEffective for high-dimensional data from molecular descriptors.
Neural NetworksBioactivity Prediction plos.orgCan learn complex, non-linear structure-activity relationships.
Generative Adversarial Networks (GANs)de novo Drug DesignGeneration of novel molecular structures with desired properties.
Reinforcement LearningSynthesis Route OptimizationDiscovering optimal reaction pathways for efficiency and sustainability.

Exploration of Novel Reaction Conditions for Sustainable Synthesis

The chemical industry is increasingly focused on "green chemistry" to minimize environmental impact. patsnap.com Future research on this compound will likely concentrate on developing more sustainable and efficient synthetic methods.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. mdpi.com The synthesis of substituted anilines and the formation of the diaryl ether bond in this compound are well-suited for adaptation to flow chemistry. mdpi.comCurrent time information in Vanderburgh County, US. This could lead to higher yields, reduced reaction times, and a smaller environmental footprint.

Novel Catalytic Systems: The synthesis of diaryl ethers often relies on metal catalysts like copper or palladium. nih.govnih.gov A key area of future research is the development of more sustainable catalytic systems. This includes using earth-abundant metal catalysts, or even metal-free catalytic systems, to promote the C-O cross-coupling reaction. Current time information in Vanderburgh County, US. Photocatalysis, which uses light to drive chemical reactions, is another promising avenue for the synthesis of such compounds under milder and more environmentally friendly conditions.

Greener Solvents and Reagents: The use of hazardous solvents and reagents is a major concern in chemical synthesis. Research into the use of greener solvents, such as ionic liquids or supercritical fluids, for the synthesis of this compound and its derivatives is an important future direction. patsnap.com Additionally, developing synthetic routes that avoid toxic reagents and minimize waste generation is a critical aspect of sustainable chemistry. nih.gov

Table 2: Comparison of Conventional and Potential Sustainable Synthesis Methods

FeatureConventional SynthesisSustainable Synthesis
Methodology Batch processingContinuous flow chemistry mdpi.com
Catalysts Often precious metals (e.g., Palladium) nih.govEarth-abundant metals, organocatalysts, photocatalysts Current time information in Vanderburgh County, US.
Solvents Often volatile organic compoundsGreener solvents (e.g., water, ionic liquids) patsnap.com
Energy Input Often high temperatures and pressuresMilder reaction conditions, use of light energy Current time information in Vanderburgh County, US.
Waste Generation Can be significantMinimized through higher efficiency and atom economy

Investigation into Diverse Biological Target Classes

While the full biological activity profile of this compound is not extensively documented, its structural motifs, particularly the substituted aniline (B41778) and diaryl ether, are present in many biologically active molecules. This suggests that derivatives of this compound could interact with a wide range of biological targets.

Kinase Inhibition: The 4-anilinoquinazoline (B1210976) scaffold, which shares structural similarities with derivatives of this compound, is a well-known framework for kinase inhibitors used in cancer therapy. nih.govnih.gov Future research will likely involve synthesizing libraries of compounds derived from this compound and screening them against various protein kinases. The specific substitution pattern of the parent compound could offer unique binding interactions and selectivity profiles for different kinases.

Novel Therapeutic Areas: Beyond kinases, the structural features of this compound derivatives may allow them to interact with other classes of proteins, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes involved in metabolic pathways. Computational docking studies and broad-based phenotypic screening can help to identify potential new therapeutic applications for these compounds.

Organ-on-a-Chip Models: The use of organ-on-a-chip technology can provide more physiologically relevant data on the efficacy and toxicity of new drug candidates. mdpi.comnih.govresearchgate.net Derivatives of this compound could be tested on these microfluidic devices that mimic the function of human organs to better predict their effects in vivo. nih.gov

Table 3: Potential Biological Target Classes for Derivatives

Target ClassTherapeutic AreaRationale
Protein KinasesCancer, Inflammation nih.govnih.govStructural similarity to known kinase inhibitors.
GPCRsVariousCommon drug targets with diverse binding pockets.
Ion ChannelsNeurological disorders, Cardiovascular diseaseModulating ion flow is a key therapeutic strategy.
Nuclear ReceptorsMetabolic diseases, CancerLigand-activated transcription factors.
PhosphatasesVarious orgsyn.orgCounterparts to kinases in cellular signaling.

Development of High-Throughput Screening Methodologies for Derivative Libraries

To explore the full potential of the this compound scaffold, the development and application of high-throughput screening (HTS) methodologies are essential. HTS allows for the rapid testing of large numbers of compounds to identify those with desired biological activity. nih.govnih.gov

Combinatorial Chemistry and Library Synthesis: The synthesis of large libraries of derivatives based on the this compound core is a prerequisite for HTS. Combinatorial chemistry techniques can be employed to efficiently generate a diverse set of analogs by systematically varying the substituents on the aniline and phenoxy rings.

DNA-Encoded Libraries (DELs): DEL technology is a powerful platform for screening vast numbers of compounds. plos.orgresearchgate.net In this approach, each molecule in a library is tagged with a unique DNA barcode. nih.gov This allows for the simultaneous screening of millions or even billions of compounds against a biological target. sinfoobiotech.com A library of this compound derivatives could be synthesized as a DEL to rapidly identify potent binders to various protein targets. nih.gov

Advanced Assay Formats: The development of more sophisticated HTS assays, such as those using live cells or measuring complex phenotypic changes, will provide more meaningful data on the biological effects of the screened compounds. nih.gov For example, clonogenic HTS assays can identify compounds that affect the ability of cancer cells to proliferate after treatment. nih.gov

Table 4: High-Throughput Screening Methodologies for Derivative Libraries

HTS MethodologyDescriptionApplication for Derivatives
Biochemical Assays Measures the effect of a compound on a purified protein target (e.g., enzyme activity).Screening for inhibitors of specific kinases or other enzymes.
Cell-Based Assays Measures the effect of a compound on living cells (e.g., cell viability, reporter gene expression).Assessing cytotoxicity and identifying compounds that modulate specific signaling pathways. nih.gov
Phenotypic Screening Identifies compounds that produce a desired change in cell morphology or function without a preconceived target.Discovering novel biological activities and mechanisms of action.
DNA-Encoded Library (DEL) Screening Screening of massive libraries where each compound is tagged with a unique DNA barcode. plos.orgnih.govresearchgate.netnih.govsinfoobiotech.comRapidly identifying potent binders to a wide range of protein targets.
Fragment-Based Screening Screening of smaller, low-complexity molecules (fragments) to identify binding "hotspots" on a target.Identifying initial binding interactions that can be built upon to create more potent derivatives.

Q & A

Q. What are the standard synthetic routes for 3-Chloro-2-(2-ethoxyphenoxy)aniline, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution. For analogs like 3-Chloro-2-(4-chlorophenoxy)aniline, potassium carbonate in dimethylformamide (DMF) at 80–100°C facilitates ether bond formation between the aniline backbone and substituted phenols . Optimization strategies include:
  • Using excess 2-ethoxyphenol to drive the reaction to completion.
  • Purification via column chromatography or recrystallization to isolate the product.
  • Monitoring reaction progress with TLC or HPLC to minimize by-products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : A singlet for the aniline -NH₂ (δ 4.5–5.5 ppm, broad), doublets for aromatic protons near substituents (δ 6.8–7.5 ppm), and a quartet for the ethoxy -OCH₂CH₃ (δ 3.4–4.1 ppm) .
  • ¹³C NMR : Peaks for the ethoxy group (δ 65–70 ppm for -OCH₂, δ 15–18 ppm for -CH₃) and aromatic carbons (δ 110–150 ppm) .
  • Mass Spectrometry : A molecular ion peak at m/z 263.7 (C₁₄H₁₃ClNO₂) and fragments corresponding to cleavage at the ether bond .
  • IR Spectroscopy : Stretching vibrations for -NH₂ (~3400 cm⁻¹) and C-O-C (~1250 cm⁻¹) .

Q. What are the primary applications of this compound in proteomics research?

  • Methodological Answer : This compound serves as a biochemical tool for:
  • Protein Cross-Linking : Its amine and ethoxy groups enable covalent modification of lysine residues, facilitating structural studies via mass spectrometry .
  • Enzyme Inhibition : Acts as a cytochrome P450 inhibitor, aiding in metabolic pathway analysis. Use at 10–100 µM concentrations in in vitro assays with LC-MS validation .

Advanced Research Questions

Q. How does the electronic nature of the ethoxy group influence reactivity compared to halogenated analogs (e.g., difluoroethoxy or chlorophenoxy derivatives)?

  • Methodological Answer :
  • Electronic Effects : The ethoxy group (-OCH₂CH₃) is electron-donating via resonance, increasing electron density on the aromatic ring. This contrasts with electron-withdrawing groups (e.g., -OCF₂ in difluoroethoxy analogs), which reduce ring reactivity .
  • Impact on Reactivity :
  • Nucleophilic Substitution : Ethoxy-substituted anilines undergo slower substitution than halogenated analogs due to decreased electrophilicity.
  • Oxidation Stability : Ethoxy groups resist oxidation better than methylphenoxy analogs, as seen in quinone formation studies .
  • Experimental Design : Compare reaction rates using Hammett plots or DFT calculations to quantify substituent effects .

Q. What strategies resolve contradictions in reported biological activities of structurally similar aniline derivatives?

  • Methodological Answer : Discrepancies arise from variations in substituent positioning (e.g., 3-chloro vs. 4-chloro) or assay conditions. To address this:
  • Systematic SAR Studies : Synthesize analogs with controlled substituent changes (e.g., 3-Chloro-2-(4-chlorophenoxy)aniline vs. This compound) and test under standardized conditions .
  • Computational Modeling : Use molecular docking to predict binding affinities for targets like cytochrome P450 or malaria parasite enzymes .
  • Meta-Analysis : Compare IC₅₀ values across studies, accounting for solvent effects (e.g., DMSO vs. ethanol) .

Q. How can researchers differentiate competitive vs. non-competitive inhibition mechanisms using this compound in enzymatic assays?

  • Methodological Answer :
  • Kinetic Studies :
  • Lineweaver-Burk Plots : Competitive inhibition shows intersecting lines at the y-axis; non-competitive inhibition results in parallel lines.
  • Ki Determination : Measure inhibition constants at varying substrate concentrations (e.g., 0.1–10 mM) .
  • Structural Analysis : Co-crystallize the compound with the target enzyme (e.g., CYP3A4) to identify binding sites. Competitive inhibitors bind the active site, while non-competitive ones bind allosteric regions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.